6-Cyclopropyl-4-fluoro-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-Cyclopropyl-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are fused molecules containing a cyclopentanone ring and a benzene ring. This compound is characterized by the presence of a cyclopropyl group and a fluorine atom, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-4-fluoro-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common approach involves the use of halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives. The synthesis can be performed using grinding, stirring, and ultrasound irradiation methods. The ultrasound technique is particularly effective in terms of time and synthetic performance .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-4-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom and cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
6-Cyclopropyl-4-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The presence of the cyclopropyl group and fluorine atom can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Cyclopropyl-4-fluoro-2,3-dihydro-1H-inden-1-one include other indenone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the cyclopropyl group and fluorine atom can enhance its stability, reactivity, and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C12H11FO |
---|---|
Molecular Weight |
190.21 g/mol |
IUPAC Name |
6-cyclopropyl-4-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H11FO/c13-11-6-8(7-1-2-7)5-10-9(11)3-4-12(10)14/h5-7H,1-4H2 |
InChI Key |
KOGWYGVGPXOBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(CCC3=O)C(=C2)F |
Origin of Product |
United States |
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